

# Pizuglanstat vs. Exon-Skipping Therapies: A Comparative Analysis for Duchenne Muscular Dystrophy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Pizuglanstat |           |  |  |  |
| Cat. No.:            | B610123      | Get Quote |  |  |  |

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy and mechanisms of action between **Pizuglanstat** and approved exon-skipping therapies for the treatment of Duchenne muscular dystrophy (DMD). The information is supported by available clinical trial data and detailed experimental methodologies.

Duchenne muscular dystrophy is a fatal X-linked recessive disorder characterized by progressive muscle degeneration due to mutations in the DMD gene, leading to an absence of functional dystrophin protein. Therapeutic strategies have largely focused on either addressing the downstream inflammatory consequences of dystrophin deficiency or attempting to restore the reading frame of the DMD gene to produce a truncated, yet functional, dystrophin protein. This guide compares two distinct approaches: **Pizuglanstat**, a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), and exon-skipping therapies, a class of antisense oligonucleotides.

### **Mechanism of Action**

**Pizuglanstat** operates by targeting the inflammatory pathways exacerbated in DMD. It is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), an enzyme involved in the production of prostaglandin D2 (PGD2).[1][2] PGD2 is implicated in exacerbating the inflammatory response and muscle necrosis in the muscles of DMD patients.[1][2][3] By inhibiting HPGDS, **Pizuglanstat** aims to reduce PGD2 synthesis, thereby mitigating







inflammation and reducing the number of necrotic muscle fibers.[1][4] This mechanism is independent of the specific type of DMD gene mutation.[1][3]

Exon-skipping therapies, in contrast, are a form of gene therapy that target the primary genetic defect in DMD.[5][6] These therapies utilize antisense oligonucleotides (AOs) that bind to a specific exon in the dystrophin pre-messenger RNA (pre-mRNA).[7] This binding masks the exon from the cellular splicing machinery, causing it to be "skipped" or excluded from the final mature mRNA.[7][8] For patients with specific out-of-frame deletions, skipping an adjacent exon can restore the mRNA reading frame, enabling the production of a shorter but still functional dystrophin protein.[6][9] There are currently four approved exon-skipping therapies in the United States, each targeting a different exon: Eteplirsen (Exondys 51), Golodirsen (Vyondys 53), Viltolarsen (Viltepso), and Casimersen (Amondys 45).[10][11][12][13]





Click to download full resolution via product page

Pizuglanstat's anti-inflammatory pathway.



DMD Gene Transcription & Splicing

DMD Gene (with out-of-frame deletion)

Therapeutic Intervention

Antisense Oligonucleotide (Exon-Skipping Drug)

Binds to target exon

Out-of-frame mRNA

Truncated, Non-functional Dystrophin

#### Exon-Skipping Therapy Mechanism of Action

Click to download full resolution via product page

Mechanism of exon-skipping therapies.



# Efficacy Data from Clinical Trials Pizuglanstat

The efficacy of **Pizuglanstat** was primarily evaluated in the Phase III REACH-DMD trial.[1][5] This randomized, double-blind, placebo-controlled study did not meet its primary endpoint, which was the mean change from baseline to 52 weeks in the time to rise from the floor in the ambulatory cohort.[1][5][11][14] Detailed quantitative results from this trial have not been fully published, but the announcement of the top-line results indicated no significant difference between the **Pizuglanstat** and placebo groups.[1][5][14]

| Pizuglanstat Clinical Trial Efficacy Data |                                                                      |
|-------------------------------------------|----------------------------------------------------------------------|
| Trial                                     | REACH-DMD (Phase III)[1][5]                                          |
| Primary Endpoint                          | Mean change from baseline to 52 weeks in time to rise from the floor |
| Result                                    | Not met; no significant difference compared to placebo[1][5][11][14] |

# **Exon-Skipping Therapies**

The efficacy of the four approved exon-skipping therapies has been primarily assessed based on their ability to increase the production of dystrophin protein, which served as a surrogate endpoint for accelerated approval by the U.S. Food and Drug Administration (FDA).[11][12][13] Functional outcomes have also been evaluated in clinical trials and their extension studies.

**Dystrophin Production:** 



| Exon-<br>Skipping<br>Therapy  | Trial                             | Baseline<br>Dystrophin<br>(% of<br>normal) | Post-<br>treatment<br>Dystrophin<br>(% of<br>normal) | Fold<br>Increase        | Timepoint            |
|-------------------------------|-----------------------------------|--------------------------------------------|------------------------------------------------------|-------------------------|----------------------|
| Eteplirsen<br>(Exondys 51)    | Study<br>201/202                  | Not reported                               | ~0.93%[15]                                           | 7-fold<br>(protein)[16] | 180<br>weeks[15]     |
| PROMOVI<br>(Phase 3)          | Not reported                      | Not reported                               | 7-fold (protein), 18.7-fold (exon skipping)[16] [17] | 96 weeks[16]<br>[17]    |                      |
| Golodirsen<br>(Vyondys 53)    | Study 4053-<br>101 (Phase<br>1/2) | ~0.095%[18]<br>[19]                        | ~1.019%[18]<br>[19]                                  | ~16-fold[18]<br>[19]    | 48 weeks[18]<br>[19] |
| Viltolarsen<br>(Viltepso)     | Phase 2                           | Not reported                               | 5.7% - 5.9%<br>[20]                                  | Not reported            | 24 weeks[20]         |
| Casimersen<br>(Amondys<br>45) | ESSENCE<br>(Phase 3)              | ~0.93%[4][21]                              | ~1.74%[4][21]                                        | Not reported            | 48 weeks[4]<br>[21]  |

#### **Functional Outcomes:**

Functional efficacy has been assessed using various measures, including the 6-Minute Walk Test (6MWT) and the North Star Ambulatory Assessment (NSAA).



| Exon-Skipping<br>Therapy   | Trial                         | Functional Outcome<br>Measure                                     | Key Finding                                                                                                                                          |
|----------------------------|-------------------------------|-------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| Eteplirsen (Exondys<br>51) | PROMOVI (Phase 3)             | 6MWT                                                              | Attenuation of decline compared to external controls (-68.9m vs -133.8m over 96 weeks)[17]                                                           |
| Golodirsen (Vyondys<br>53) | Study 4053-101<br>(Phase 1/2) | 6MWT                                                              | Slower decline<br>compared to external<br>controls (-99.0m vs<br>-181.4m at 3 years)<br>[18]                                                         |
| Long-term Extension        | Loss of Ambulation            | Median delay of ~2.4 years compared to external controls[12] [22] |                                                                                                                                                      |
| Viltolarsen (Viltepso)     | Phase 2 Extension             | Time to Stand from<br>Supine (TTSTAND)                            | Stabilization of motor function over the first 2 years and slowing of progression over the following 2 years compared to historical controls[20][23] |
| Casimersen<br>(Amondys 45) | ESSENCE (Phase 3)             | Functional data                                                   | Confirmatory trial is ongoing[21]                                                                                                                    |

It is important to note that the confirmatory trial for Viltolarsen (RACER53) did not meet its primary endpoint of a significant difference in time-to-stand from supine velocity compared to placebo at 48 weeks, although a trend of increased velocity was observed in both groups.[24] [25]

# **Experimental Protocols**Dystrophin Quantification by Western Blot



A standardized and validated Western blot method is crucial for the reliable quantification of dystrophin protein in muscle biopsies from DMD clinical trials.





Click to download full resolution via product page

Workflow for dystrophin quantification.

#### Methodology:

- Sample Preparation: Muscle biopsy samples are homogenized and solubilized in a lysis buffer containing detergents (e.g., SDS) and reducing agents (e.g., β-mercaptoethanol) to extract total protein.[26] The total protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[26]
- Standard Curve: To enable quantification, a standard curve is prepared. This typically
  involves spiking known amounts of a reference standard (e.g., lysate from healthy control
  muscle or recombinant mini-dystrophin) into a dystrophin-deficient (DMD) muscle lysate to
  ensure an equivalent total protein load across all lanes.[6][9]
- Gel Electrophoresis: A specific amount of total protein (e.g., 25 μg) from each patient sample and the standard curve points are loaded onto a large format polyacrylamide gel (e.g., 3-8% Tris-acetate) for separation by size.[26]
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then
  incubated with a primary antibody specific for dystrophin (e.g., rabbit anti-dystrophin).[26]
   Following washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody that binds to the primary antibody.
- Detection and Quantification: A chemiluminescent substrate is added, which reacts with HRP
  to produce light. The light signal is captured, and the intensity of the dystrophin band for
  each sample is measured using densitometry. The dystrophin level in patient samples is then
  calculated as a percentage of normal by comparing their band intensity to the standard
  curve.[9]

# 6-Minute Walk Test (6MWT)



The 6MWT is a standardized functional assessment that measures the distance a patient can walk on a hard, flat surface in six minutes. It is a widely used primary endpoint in ambulatory DMD clinical trials.[27][28][29]

#### Protocol:

- Course: A 25- to 30-meter straight, unobstructed corridor is typically used. Cones are placed at each end to mark the turnaround points.
- Instructions: The patient is instructed to walk as far and as fast as possible for six minutes, back and forth along the course. They are permitted to slow down, stop, and rest if necessary, but the timer continues to run.[27]
- Encouragement: Standardized phrases of encouragement are given at regular intervals (e.g., every minute).
- Monitoring: A trained examiner walks slightly behind the patient for safety and to count the number of laps.[27][30]
- Outcome: The total distance walked in six minutes is recorded in meters.[27]

# **North Star Ambulatory Assessment (NSAA)**

The NSAA is a 17-item functional scale specifically designed for ambulant boys with DMD.[10] [31][32] It assesses a range of motor tasks, providing a total score that reflects functional ability.

#### Protocol:

- Items: The assessment includes tasks such as standing, walking, jumping, hopping, climbing stairs, and rising from the floor.[31]
- Scoring: Each of the 17 items is scored on a 3-point scale: 2 (completes the task without compensation), 1 (completes the task with modifications), or 0 (unable to complete the task).
   [31]
- Total Score: The total score ranges from 0 to 34, with higher scores indicating better motor function.[31]



Administration: The assessment is administered by a trained clinician who observes the
patient performing each task.[10] The NSAA is a validated and reliable outcome measure
used in both clinical practice and as a primary or secondary endpoint in clinical trials.[10][32]

# Conclusion

**Pizuglanstat** and exon-skipping therapies represent fundamentally different approaches to treating Duchenne muscular dystrophy. **Pizuglanstat**, with its mutation-independent, anti-inflammatory mechanism, unfortunately, did not demonstrate clinical efficacy in its pivotal Phase III trial. In contrast, exon-skipping therapies, which target the underlying genetic defect in a mutation-specific manner, have shown the ability to increase the production of a truncated, functional dystrophin protein. While the translation of this biochemical improvement into robust and consistent long-term functional benefits is still under evaluation in ongoing confirmatory trials, the approved exon-skipping drugs represent a significant step forward in the treatment of specific subpopulations of DMD patients. The continued development and refinement of exon-skipping technologies, alongside the exploration of other novel therapeutic avenues, remain critical for addressing the unmet medical needs of all individuals affected by this devastating disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Taiho's pizuglanstat fails in phase III DMD trial | BioWorld [bioworld.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. pharmacy.wvu.edu [pharmacy.wvu.edu]
- 4. AMONDYS 45 (Casimersen), a Novel Antisense Phosphorodiamidate Morpholino Oligomer: Clinical Considerations for Treatment in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taiho's Pizuglanstat Fails to Meet Primary Endpoint in Phase III Duchenne Muscular Dystrophy Trial [trial.medpath.com]



- 6. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antisense mediated exon skipping therapy for duchenne muscular dystrophy (DMD) -PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
- 10. dmdwarrior.com [dmdwarrior.com]
- 11. musculardystrophynews.com [musculardystrophynews.com]
- 12. musculardystrophynews.com [musculardystrophynews.com]
- 13. AMONDYS 45 (casimersen) [amondys45.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 16. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. neurologylive.com [neurologylive.com]
- 21. mdpi.com [mdpi.com]
- 22. neurologylive.com [neurologylive.com]
- 23. Efficacy and Safety of Viltolarsen in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study PMC [pmc.ncbi.nlm.nih.gov]
- 24. musculardystrophyuk.org [musculardystrophyuk.org]
- 25. parentprojectmd.org [parentprojectmd.org]
- 26. Dystrophin quantification: Biological and translational research implications PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. neurology.org [neurology.org]



- 29. The 6-minute walk test and other clinical endpoints in duchenne muscular dystrophy: reliability, concurrent validity, and minimal clinically important differences from a multicenter study PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. 6 Minute Walk Test in Duchenne MD Patients with Different Mutations: 12 Month Changes | PLOS One [journals.plos.org]
- 31. pod-nmd.org [pod-nmd.org]
- 32. The NorthStar Ambulatory Assessment in Duchenne muscular dystrophy: considerations for the design of clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pizuglanstat vs. Exon-Skipping Therapies: A Comparative Analysis for Duchenne Muscular Dystrophy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610123#efficacy-of-pizuglanstat-compared-to-exon-skipping-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com